5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is a derivative of indanone, characterized by the presence of a methoxy group at the 5-position and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindanone and methylating agents.
Methylation: The 5-methoxyindanone undergoes methylation at the 3-position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2,3-dihydro-1H-inden-1-ol: This compound is similar in structure but contains a hydroxyl group instead of a ketone.
3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 5-position.
5-methoxyindanone: Similar but without the methyl groups at the 3-position
Uniqueness
5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the combination of its methoxy and dimethyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-methoxy-3,3-dimethyl-2H-inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-11(13)9-5-4-8(14-3)6-10(9)12/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJNJGBSRXLRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60812-53-5 | |
Record name | 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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